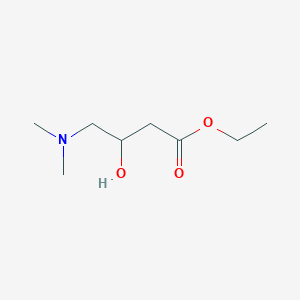

Ethyl 4-(dimethylamino)-3-hydroxybutanoate

Description

Ethyl 4-(dimethylamino)-3-hydroxybutanoate is an ethyl ester derivative featuring a dimethylamino group at the 4-position and a hydroxyl group at the 3-position of the butanoate backbone. For instance, Ethyl 4-(dimethylamino)benzoate (EDB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) are critical in resin formulations due to their ability to enhance polymerization efficiency . The hydroxyl group in this compound may influence its polarity and reactivity compared to non-hydroxylated analogs.

Properties

CAS No. |

90227-57-9 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)-3-hydroxybutanoate |

InChI |

InChI=1S/C8H17NO3/c1-4-12-8(11)5-7(10)6-9(2)3/h7,10H,4-6H2,1-3H3 |

InChI Key |

IWWLGURRMLSOCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CN(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-3-hydroxybutanoate typically involves the esterification of 4-(dimethylamino)-3-hydroxybutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-3-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: 4-(Dimethylamino)-3-oxobutanoic acid.

Reduction: Ethyl 4-(dimethylamino)-3-hydroxybutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

Ethyl 4-(dimethylamino)-3-hydroxybutanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly statins and other lipid-lowering agents. Its structural features enable it to participate in reactions that yield bioactive molecules essential for treating hyperlipidemia .

2. Antidiabetic Research

Recent studies have indicated that this compound may demonstrate antidiabetic properties. In vitro experiments revealed that it can significantly reduce glucose levels in diabetic models, suggesting its potential as a therapeutic agent for diabetes management .

1. Enzyme Engineering

The compound has been utilized in the engineering of ketoreductases for the enantioselective reduction of prochiral ketones. This application is crucial in the production of chiral intermediates for pharmaceuticals, enhancing the efficiency and selectivity of synthetic pathways .

2. Cellular Assays

In cellular assays, this compound has shown promise in modulating lipid metabolism. Studies demonstrated its ability to reduce lipid accumulation in hepatocytes, indicating a potential role in treating fatty liver disease .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester and hydroxy groups can undergo hydrolysis and other chemical transformations. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional group impacts among Ethyl 4-(dimethylamino)-3-hydroxybutanoate and related compounds:

Reactivity in Polymerization

- EDB vs. DMAEMA : EDB exhibits higher reactivity in resin polymerization, achieving a greater degree of conversion compared to DMAEMA. However, DMAEMA-based resins benefit significantly from additives like diphenyliodonium hexafluorophosphate (DPI), which improve their chemical and physical properties .

Physical and Chemical Properties

Industrial and Pharmaceutical Relevance

- EDB : Preferred in dental resins due to superior mechanical properties and conversion efficiency .

- DMAEMA : Used in cationic polymer flocculants for water treatment, leveraging its quaternary ammonium derivatives .

- This compound: Potential applications could mirror EDB but with modified reactivity due to hydroxyl group interactions.

Biological Activity

Ethyl 4-(dimethylamino)-3-hydroxybutanoate, a compound derived from the amino acid structure, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, including antibacterial properties, antitumor effects, and its role as a drug delivery agent.

Chemical Structure and Properties

This compound features a dimethylamino group that contributes to its biological activity. The presence of this functional group enhances its solubility and interaction with biological membranes, which is crucial for its pharmacological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, copolymers containing dimethylamino groups have demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Dimethylamino Copolymers

| Copolymer | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| P(DMAEMA-co-MMA) | 19 (E. coli) | E. coli |

| P(DMAEMA-co-MMA) | 20 (S. aureus) | S. aureus |

The results indicate that the higher the concentration of dimethylamino groups in the copolymer, the greater the antibacterial activity observed, attributed to the positive charges that disrupt bacterial membranes .

Antitumor Activity

This compound has also been studied for its potential antitumor properties. A series of amino acid ester derivatives, including those related to this compound, were synthesized and tested against various cancer cell lines.

Table 2: Antitumor Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 (Leukemia) | 15 |

| This compound | BEL-7402 (Liver) | 10 |

These studies indicate that certain derivatives exhibit potent inhibitory effects on cancer cell proliferation, suggesting a promising avenue for further research in cancer therapeutics .

Drug Delivery Applications

The amphiphilic nature of this compound allows it to be utilized in drug delivery systems. Cationic copolymers based on this compound have been developed for co-delivery of chemotherapeutics and genetic material. These systems enhance cellular uptake and improve therapeutic efficacy against drug-resistant cancer cells.

Case Study: Codelivery Systems

A recent investigation into cationic amphiphilic copolymers demonstrated their effectiveness in delivering paclitaxel and Bcl-2 conversion genes to resistant cancer cells. The results showed enhanced therapeutic outcomes compared to traditional delivery methods, highlighting the potential of this compound in overcoming drug resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(dimethylamino)-3-hydroxybutanoate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step reactions, often involving esterification or condensation of precursors like 4-(dimethylamino)-3-hydroxybutanoic acid. Key parameters include temperature control (20–40°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of reagents. For example, Kolon Life Science’s patent method (US2012/46494 A1) reports yields >70% using catalytic hydrogenation under mild acidic conditions .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using -NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and mass spectrometry (m/z 147.09 for [M+H]) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : - and -NMR to confirm the ethyl ester group (δ 1.2–4.3 ppm) and dimethylamino/hydroxy substituents.

- FT-IR : Peaks at ~3400 cm (O-H stretch) and ~1720 cm (ester C=O).

- Mass Spectrometry : ESI-MS for molecular ion verification (CHNO, MW 147.17) .

Q. How does the compound’s concentration affect polymerization efficiency in resin-based systems?

- Experimental Design : In photopolymerization studies, this compound acts as a co-initiator with camphorquinone (CQ). A 1:2 CQ/amine molar ratio maximizes degree of conversion (DC) (e.g., DC >80% vs. 65% at 1:1 ratio) due to optimized electron transfer kinetics .

- Data Interpretation : Use FT-IR or Raman spectroscopy to measure DC by tracking vinyl bond conversion at ~1630 cm .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity with diphenyliodonium hexafluorophosphate (DPI) be resolved?

- Analysis : While DPI enhances polymerization rates for 2-(dimethylamino)ethyl methacrylate (DMAEMA), this compound shows lower sensitivity to DPI. Design comparative experiments using identical light-curing protocols (e.g., 1000 mW/cm for 20s) and measure DC, flexural strength, and glass transition temperature (Tg) to isolate amine-specific effects .

- Table : Reactivity Comparison with DPI

| Amine Co-initiator | DC Increase with DPI | Tg (°C) |

|---|---|---|

| This compound | 5–8% | 120–125 |

| DMAEMA | 15–20% | 95–105 |

Q. What strategies optimize enantiomeric purity during synthesis, and how is it validated?

- Stereochemical Control : Use chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution for (R)- or (S)-enantiomers. For example, asymmetric hydrogenation of β-keto esters can achieve >90% ee .

- Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Compare retention times with racemic standards and calculate enantiomeric excess via peak area ratios .

Q. How is this compound utilized as an intermediate in pharmaceutical syntheses?

- Case Study : In the synthesis of HIF-prolyl hydroxylase inhibitors (e.g., Molidustat), the compound serves as a precursor for pyrazolone derivatives. Key steps include:

Condensation with hydrazines under reflux (ethanol, 80°C, 12h).

Acid-catalyzed cyclization (camphorsulfonic acid, 24h).

Control pH (5–6) and stoichiometry to minimize side reactions .

- Analytical Monitoring : LC-MS to detect intermediates (e.g., m/z 294.1 for ethyl 3-(dimethylamino)-2-(pyridin-3-yl)acrylate) .

Methodological Notes

- Contradiction Handling : When comparing studies, ensure consistency in experimental parameters (e.g., light intensity, solvent polarity). Discrepancies in DC values often arise from variations in curing protocols .

- Safety : The compound’s dimethylamino group may pose toxicity risks. Use PPE and fume hoods during synthesis, and refer to SDS guidelines for storage (e.g., 2–8°C under nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.